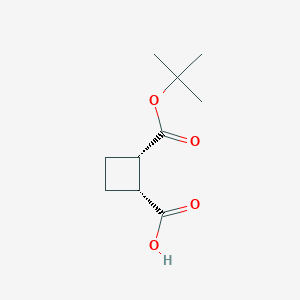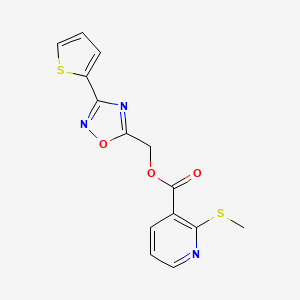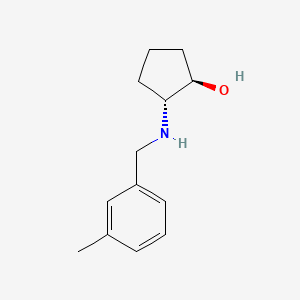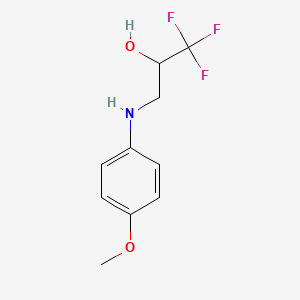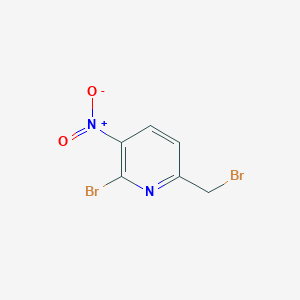
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is a specialized organic compound that belongs to the class of acrylates. Acrylates are known for their versatility and are widely used in the production of polymers, adhesives, and coatings. This particular compound is characterized by the presence of a dimethylamino group and a methylsulfonyl group attached to the acrylate backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate typically involves the reaction of methyl acrylate with dimethylamine and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Methyl acrylate is reacted with dimethylamine in the presence of a base such as triethylamine to form the intermediate product.
Step 2: The intermediate product is then treated with methylsulfonyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer improved efficiency, safety, and control over reaction conditions. For example, the reaction can be carried out in a tubular reactor with precise control over temperature, pressure, and reactant flow rates .
化学反应分析
Types of Reactions
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
作用机制
The mechanism of action of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylate moiety. These interactions can modulate the compound’s reactivity and its ability to form stable complexes with other molecules .
相似化合物的比较
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hydroxyethyl methacrylate
- Glycidyl methacrylate
Uniqueness
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is unique due to the presence of both a dimethylamino group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to other methacrylates .
属性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
methyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5- |
InChI 键 |
UYBTZJGUQFRZFI-WAYWQWQTSA-N |
手性 SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C |
规范 SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)

![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

